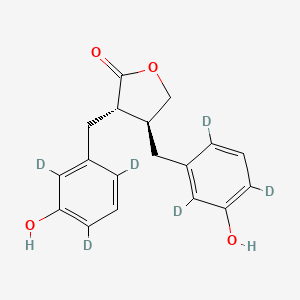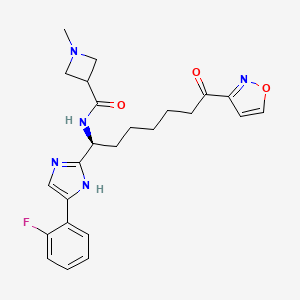
cSPM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound-structure permanent-magnet motor (CSPM motor) is a type of motor used in hybrid electric vehicles (HEVs). This motor is designed to improve the efficiency and performance of HEVs by providing a high torque density and efficient energy conversion . The this compound motor is known for its ability to operate independently of road loads, allowing the internal combustion engine to run in its most efficient range .
Preparation Methods
The preparation of the compound-structure permanent-magnet motor involves several steps, including the synthesis of the permanent magnets and the assembly of the motor components. The synthetic routes for the permanent magnets typically involve the melting method, gasification method, and solvent method . These methods require precise control of reaction conditions to ensure the quality and performance of the magnets. Industrial production methods for CSPM motors involve large-scale manufacturing processes that include the casting of magnetic materials, machining of motor components, and assembly of the final product .
Chemical Reactions Analysis
The compound-structure permanent-magnet motor does not undergo chemical reactions in the traditional sense, as it is a mechanical device rather than a chemical compound. the materials used in the motor, such as the permanent magnets, may undergo various chemical processes during their synthesis and preparation. These processes can include oxidation, reduction, and substitution reactions, depending on the specific materials and reagents used . Common reagents and conditions for these reactions include high temperatures, reducing agents, and specific solvents . The major products formed from these reactions are the permanent magnetic materials used in the motor .
Scientific Research Applications
The compound-structure permanent-magnet motor has several scientific research applications, particularly in the fields of automotive engineering and energy efficiency. In hybrid electric vehicles, the CSPM motor is used to provide efficient and high-performance propulsion, reducing fuel consumption and emissions . Additionally, the motor’s high torque density and efficient energy conversion make it a valuable component in various industrial applications, such as electric power generation and robotics . Researchers are also exploring the use of this compound motors in renewable energy systems, where their efficiency and performance can contribute to the development of sustainable energy solutions .
Mechanism of Action
The mechanism of action of the compound-structure permanent-magnet motor involves the interaction of magnetic fields generated by the permanent magnets and the electric currents flowing through the motor’s windings . This interaction produces a torque that drives the motor’s rotor, converting electrical energy into mechanical energy . The molecular targets and pathways involved in this process are primarily related to the magnetic properties of the materials used in the motor and the design of the motor’s components . The efficiency and performance of the motor are influenced by factors such as magnetic field strength, material properties, and motor design .
Comparison with Similar Compounds
The compound-structure permanent-magnet motor can be compared to other types of electric motors, such as induction motors and synchronous motors. While induction motors are widely used in various applications due to their simplicity and reliability, they typically have lower efficiency and torque density compared to CSPM motors . Synchronous motors, on the other hand, offer high efficiency and precise control but may require more complex control systems . The uniqueness of the this compound motor lies in its combination of high torque density, efficient energy conversion, and ability to operate independently of road loads, making it particularly well-suited for hybrid electric vehicles .
Similar compounds to the this compound motor include:
- Induction motors
- Synchronous motors
- Brushless direct current motors
These motors share some similarities with the this compound motor but differ in terms of efficiency, torque density, and control requirements .
Properties
Molecular Formula |
C27H57N7 |
|---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
N'-[4-[13-[4-(butylamino)butyl]-1,5,9,13-tetrazatricyclo[10.4.0.04,9]hexadecan-5-yl]butyl]propane-1,3-diamine |
InChI |
InChI=1S/C27H57N7/c1-2-3-14-29-15-4-6-18-31-20-9-22-33-25-12-27-32(19-7-5-16-30-17-8-13-28)21-10-23-34(27)24-11-26(31)33/h26-27,29-30H,2-25,28H2,1H3 |
InChI Key |
RHUDRDRDVNEVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCCN1CCCN2C1CCN3CCCN(C3CC2)CCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)
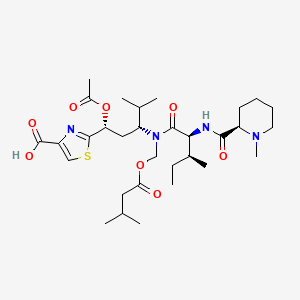



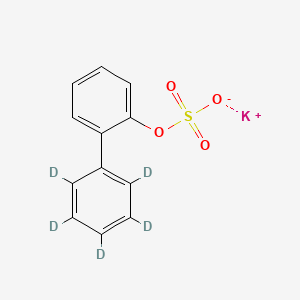
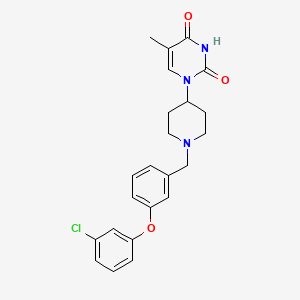

![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
